O-[(Pyridin-4-yl)methyl]-L-tyrosylglycine
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Overview
Description
O-[(Pyridin-4-yl)methyl]-L-tyrosylglycine is a synthetic compound that combines a pyridine ring with a tyrosine and glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(Pyridin-4-yl)methyl]-L-tyrosylglycine typically involves the coupling of pyridin-4-ylmethyl with L-tyrosylglycine. This can be achieved through peptide coupling reactions using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine). The reaction is usually carried out in an organic solvent such as DMF (dimethylformamide) at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, employing robust purification methods such as HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
O-[(Pyridin-4-yl)methyl]-L-tyrosylglycine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the peptide backbone.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the tyrosine moiety.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used for oxidation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Halogenated tyrosine derivatives.
Scientific Research Applications
O-[(Pyridin-4-yl)methyl]-L-tyrosylglycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Industry: Used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of O-[(Pyridin-4-yl)methyl]-L-tyrosylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the peptide backbone can form hydrogen bonds with the target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-4-yl)pyridin-4-amine
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- Imatinib
Uniqueness
O-[(Pyridin-4-yl)methyl]-L-tyrosylglycine is unique due to its combination of a pyridine ring with a peptide backbone, which allows it to interact with a wide range of biological targets. This dual functionality makes it a versatile compound in both chemical synthesis and biological research.
Properties
CAS No. |
62130-84-1 |
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Molecular Formula |
C17H19N3O4 |
Molecular Weight |
329.35 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-3-[4-(pyridin-4-ylmethoxy)phenyl]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H19N3O4/c18-15(17(23)20-10-16(21)22)9-12-1-3-14(4-2-12)24-11-13-5-7-19-8-6-13/h1-8,15H,9-11,18H2,(H,20,23)(H,21,22)/t15-/m0/s1 |
InChI Key |
YQOIVNKGWOATGA-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)O)N)OCC2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)O)N)OCC2=CC=NC=C2 |
Origin of Product |
United States |
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